Nanomolar Potency vs. Micromolar/Millimolar Potency of Comparator Inhibitors
MCC950 sodium demonstrates nanomolar potency in both mouse and human macrophages, with IC₅₀ values of 7.5 nM and 8.1 nM, respectively [1]. In contrast, the comparator NLRP3 inhibitor CY-09 exhibits an IC₅₀ of 5 μM in BMDMs, and Tranilast exhibits an IC₅₀ of 25 μM in BMDMs [2]. This represents a >600-fold difference in potency for CY-09 and a >3,300-fold difference for Tranilast relative to MCC950 [REFS-1, REFS-2].
| Evidence Dimension | Inhibition of NLRP3-dependent IL-1β release |
|---|---|
| Target Compound Data | IC₅₀ = 7.5 nM (BMDM); 8.1 nM (HMDM) |
| Comparator Or Baseline | CY-09: IC₅₀ = 5 μM (BMDM); Tranilast: IC₅₀ = 25 μM (BMDM) |
| Quantified Difference | CY-09: >600-fold less potent; Tranilast: >3,300-fold less potent |
| Conditions | LPS-primed mouse BMDMs stimulated with ATP (MCC950); LPS-primed mouse BMDMs stimulated with nigericin (CY-09, Tranilast) |
Why This Matters
Higher potency enables lower compound usage, reducing cost-per-experiment and minimizing potential off-target effects at higher concentrations.
- [1] Coll RC, Robertson AA, Chae JJ, Higgins SC, Muñoz-Planillo R, Inserra MC, Vetter I, Dungan LS, Monks BG, Stutz A, Croker DE, Butler MS, Haneklaus M, Sutton CE, Núñez G, Latz E, Kastner DL, Mills KH, Masters SL, Schroder K, Cooper MA, O'Neill LA. A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases. Nat Med. 2015 Mar;21(3):248-55. View Source
- [2] PMC. Table 2: Name of inhibitor, Mechanism of action, Characteristic, Modelling of the main indications. View Source
